3,6-Dibromo-2-ethylpyridine physical and chemical properties
3,6-Dibromo-2-ethylpyridine physical and chemical properties
An In-Depth Technical Guide to 3,6-Dibromo-2-ethylpyridine: Properties, Reactivity, and Applications
Introduction
3,6-Dibromo-2-ethylpyridine is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis. As a member of the heterocyclic compound family, it is of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of two bromine atoms on the pyridine ring, coupled with an ethyl group at the 2-position, offers multiple reactive sites for constructing complex molecular architectures. The bromine atoms are particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
This guide provides a comprehensive overview of the known physical and chemical properties of 3,6-Dibromo-2-ethylpyridine, its characteristic reactivity, proposed synthetic pathways, and essential safety protocols. The insights herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their research and development endeavors.
Core Physical and Chemical Properties
The fundamental properties of a chemical reagent are critical for experimental design, determining appropriate solvents, reaction conditions, and purification strategies. While comprehensive experimental data for 3,6-Dibromo-2-ethylpyridine is not extensively published, its core properties can be summarized from available chemical databases and by drawing logical comparisons to its close analogue, 3,6-Dibromo-2-methylpyridine.
| Property | Value | Source / Comment |
| Chemical Name | 3,6-Dibromo-2-ethylpyridine | [1][2] |
| CAS Number | 1256789-82-8 | [1][3] |
| Molecular Formula | C₇H₇Br₂N | [2][3] |
| Molecular Weight | 264.95 g/mol | [3] |
| Monoisotopic Mass | 262.89453 Da | [2] |
| Appearance | Not specified. Likely a solid at room temperature, similar to the methyl analogue which is a white to light yellow crystalline powder.[4][5] | |
| Boiling Point | No data available.[3] | |
| Melting Point | No data available. (For comparison, 3,6-Dibromo-2-methylpyridine melts at 34-40 °C[5][6]). | |
| Solubility | Expected to be insoluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. (The methyl analogue is noted as insoluble in water[4]). | |
| Stability | Considered stable under normal laboratory conditions.[4][7] |
Spectroscopic and Analytical Characterization
Characterizing the purity and identity of starting materials is a cornerstone of reproducible science. While specific spectra for this compound are proprietary to suppliers, its expected spectroscopic features can be predicted. Quality control is typically achieved using a combination of chromatographic and spectroscopic techniques.
Expected Spectroscopic Signatures:
-
¹H NMR (Proton NMR): The spectrum should feature a triplet and a quartet in the aliphatic region corresponding to the ethyl group. In the aromatic region, two doublets are expected for the two protons on the pyridine ring, with coupling constants characteristic of their meta-relationship.
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals: two for the ethyl group and five for the pyridine ring, with the carbon atoms bonded to bromine appearing at characteristically shifted chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly 1:1 abundance), resulting in a characteristic M, M+2, and M+4 pattern.
Experimental Protocol: Purity Assessment via Reverse-Phase HPLC
This protocol describes a self-validating method for determining the purity of a batch of 3,6-Dibromo-2-ethylpyridine.
Causality and Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purity analysis of small organic molecules. It separates compounds based on their hydrophobicity. By using a gradient of a polar mobile phase (like water/acetonitrile), impurities with different polarities can be effectively resolved from the main compound, and their relative abundance can be quantified by UV detection.
Reagents and Equipment:
-
3,6-Dibromo-2-ethylpyridine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA, optional modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector, autosampler, and gradient pump
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of ACN to create a 1 mg/mL stock solution.
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 95% Water, 5% ACN, 0.1% TFA) and Mobile Phase B (e.g., 95% ACN, 5% Water, 0.1% TFA). Degas both solutions.
-
HPLC Method Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
-
Execution and Data Analysis:
-
Inject a blank (ACN) to establish a baseline.
-
Inject the sample solution.
-
Integrate the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Caption: Workflow for HPLC purity analysis.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3,6-Dibromo-2-ethylpyridine lies in its capacity to undergo selective functionalization at the C-Br bonds. Palladium-catalyzed cross-coupling reactions are the most prominent transformations.
Core Reactivity:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a foundational method for creating biaryl structures or introducing alkyl/alkenyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to substituted alkynylpyridines.[8]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many nitrogen-containing bioactive molecules.[8]
Regioselectivity: The bromine at the 6-position (alpha to the nitrogen) is generally more activated towards oxidative addition to a Palladium(0) catalyst compared to the bromine at the 3-position. This differential reactivity can potentially be exploited for sequential, site-selective functionalization by carefully controlling reaction conditions (e.g., temperature, catalyst, and ligand).
Illustrative Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a generalized, yet robust, starting point for a Suzuki coupling reaction.
Causality and Rationale: This reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a vast library of boronic acids. The base is essential for the transmetalation step, while the palladium catalyst and ligand form the active catalytic species that drives the reaction cycle.
Reagents and Equipment:
-
3,6-Dibromo-2-ethylpyridine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).
-
Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3,6-Dibromo-2-ethylpyridine, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst and/or ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product and purify by flash column chromatography on silica gel to isolate the desired coupled product.
Caption: The catalytic cycle of a Suzuki coupling reaction.
Proposed Synthesis Pathway
While specific industrial preparations are proprietary, a plausible synthetic route can be devised based on established pyridine chemistry, drawing an analogy from the synthesis of 3,6-Dibromo-2-methylpyridine.[8] The synthesis would likely start from the readily available 2-ethylpyridine.
Proposed Steps:
-
Oxidation to N-Oxide: 2-ethylpyridine is first oxidized to 2-ethylpyridine N-oxide. This step activates the pyridine ring for subsequent electrophilic halogenation and directs the bromination to the 3- and 6- (or 2- and 5-) positions.
-
Dibromination: The N-oxide is then treated with a brominating agent (e.g., Br₂ in a suitable solvent) to install the two bromine atoms.
-
Reduction of N-Oxide: The N-oxide group is subsequently removed (reduced) to yield the final product, 3,6-Dibromo-2-ethylpyridine.
Caption: A plausible synthetic route to 3,6-Dibromo-2-ethylpyridine.
Safety, Handling, and Storage
Proper handling of 3,6-Dibromo-2-ethylpyridine is essential to ensure laboratory safety. The compound is classified as a hazardous substance.
Hazard Identification:
-
GHS Classification: The compound is associated with warnings for acute toxicity, skin irritation, and eye irritation.[1][3] The closely related methyl analogue is classified as toxic if swallowed and causes serious eye damage.[9]
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[1]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment:
-
Handling Practices: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
3,6-Dibromo-2-ethylpyridine stands out as a high-value synthetic intermediate. Its well-defined reactive sites at the bromine-substituted carbons allow for precise and predictable modifications, primarily through robust cross-coupling chemistry. This makes it an attractive starting point for the synthesis of novel compounds in drug discovery and materials science. While some physical properties await full experimental characterization, its chemical utility is clear. By adhering to the principles of safe handling and employing rigorous analytical controls, researchers can confidently leverage the synthetic potential of this versatile heterocyclic building block.
References
- 3,6-dibromo-2-ethylpyridine — Chemical Substance Inform
- SAFETY DATA SHEET - 3,6-Dibromo-2-methylpyridine. Fisher Scientific.
- SAFETY DATA SHEET - 3-Acetylpyridine. Sigma-Aldrich.
- 3,6-Dibromo-2-methylpyridine 97%. Sigma-Aldrich.
- SAFETY DATA SHEET - 3,6-Dibromo-2-methylpyridine. Fisher Scientific.
- 3,6-dibromo-2-ethylpyridine (C7H7Br2N). PubChemLite.
- Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects.
- SAFETY DATA SHEET - 2-Bromo-6-methylpyridine. TCI Chemicals.
- 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946. PubChem.
- 1256789-82-8|3,6-Dibromo-2-ethylpyridine. BLD Pharm.
- 3,6-Dibromo-2-methylpyridine | 39919-65-8. Tokyo Chemical Industry Co., Ltd..
Sources
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- 5. 3,6-Dibromo-2-methylpyridine | 39919-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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